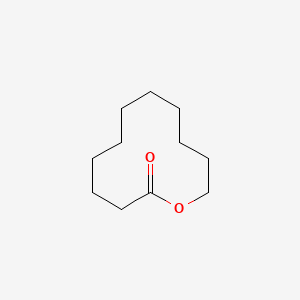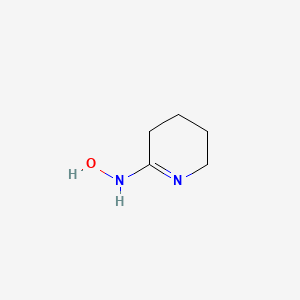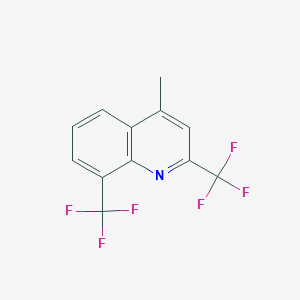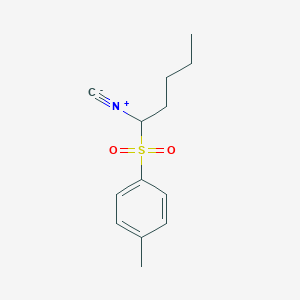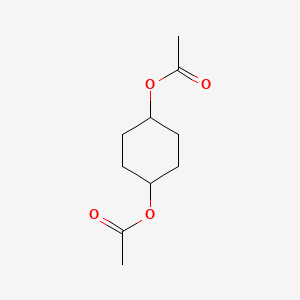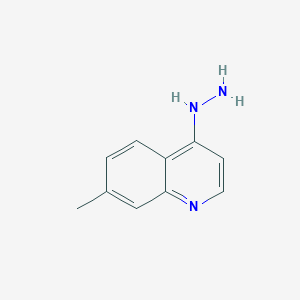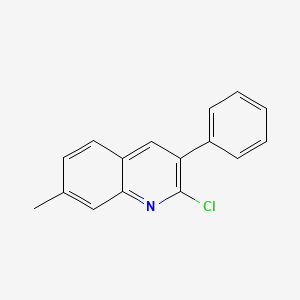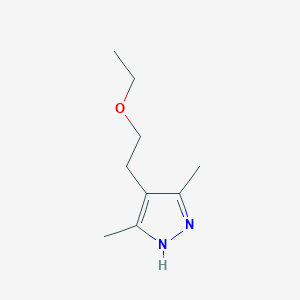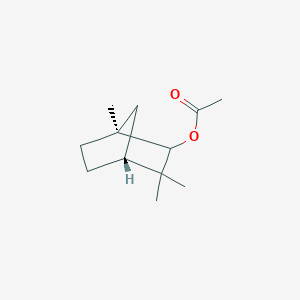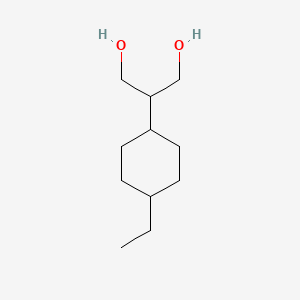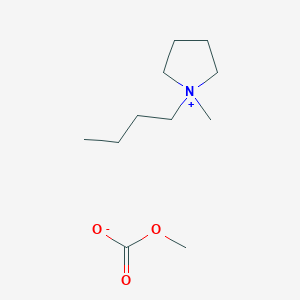![molecular formula C11H12O4 B8270566 2-[(2-methylphenyl)methyl]propanedioic Acid CAS No. 78606-96-9](/img/structure/B8270566.png)
2-[(2-methylphenyl)methyl]propanedioic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[(2-methylphenyl)methyl]propanedioic Acid” is a chemical compound . It is related to propanedioic acid, which has a molecular weight of 104.0615 . It also has similarities with 2-Methylpropanedioic acid, which binds with coenzyme A to form methylmalonyl-CoA, a metabolic intermediate transformed to succinic acid (SA) by a vitamin B12-dependent catalytic step .
properties
CAS RN |
78606-96-9 |
|---|---|
Product Name |
2-[(2-methylphenyl)methyl]propanedioic Acid |
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-[(2-methylphenyl)methyl]propanedioic acid |
InChI |
InChI=1S/C11H12O4/c1-7-4-2-3-5-8(7)6-9(10(12)13)11(14)15/h2-5,9H,6H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
YVWCGEMMBLBBOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC(C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


